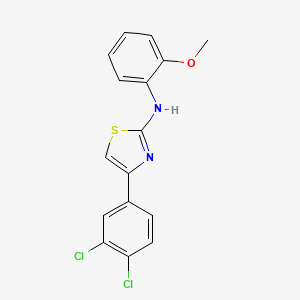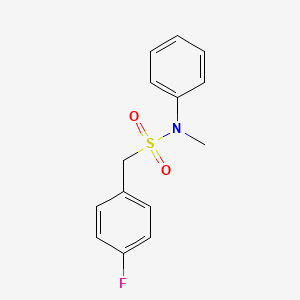![molecular formula C16H12Br2ClN3O3 B11111561 4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11111561.png)
4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a chloro-substituted benzamide core with a hydrazinecarbonyl linkage to a dibromo-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Coupling with 4-Chlorobenzoyl Chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and bromo substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl linkage and the dibromo-hydroxyphenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: A simpler analog with a dimethylamino group instead of the hydrazinecarbonyl linkage.
3,5-Dibromo-2-hydroxybenzaldehyde: The aldehyde precursor used in the synthesis of the target compound.
Uniqueness
4-Chloro-N-({N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a chloro-substituted benzamide core with a hydrazinecarbonyl linkage to a dibromo-hydroxyphenyl group. This structure imparts distinct chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C16H12Br2ClN3O3 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12Br2ClN3O3/c17-11-5-10(15(24)13(18)6-11)7-21-22-14(23)8-20-16(25)9-1-3-12(19)4-2-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
InChI Key |
QTEYINHAWIVRQA-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11111484.png)
![2,4-dibromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111497.png)

![Phthalazine-1,4(2H,3H)-dione, 5-[(5-bromo-2-thienyl)methylenamino]-](/img/structure/B11111509.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11111511.png)

![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)

![methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate](/img/structure/B11111521.png)
![N-{2-[methyl(4-methylphenyl)amino]ethyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11111530.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide](/img/structure/B11111536.png)
![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol](/img/structure/B11111546.png)
![3,4-dihydroquinolin-1(2H)-yl[1-(ethylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11111549.png)
![9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-](/img/structure/B11111554.png)
